3-[[4-(2-Phenylethyl)piperazin-1-yl]methyl]benzonitrile
Description
3-[[4-(2-Phenylethyl)piperazin-1-yl]methyl]benzonitrile (CAS: 918479-51-3) is a nitrile-containing compound featuring a piperazine core substituted with a phenethyl group and a benzonitrile moiety. Its molecular formula is C20H23N3, with a molar mass of 305.42 g/mol . The compound’s structure combines lipophilic (phenethyl) and electron-withdrawing (benzonitrile) groups, which may influence its pharmacokinetic and pharmacodynamic properties.
Properties
IUPAC Name |
3-[[4-(2-phenylethyl)piperazin-1-yl]methyl]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3/c21-16-19-7-4-8-20(15-19)17-23-13-11-22(12-14-23)10-9-18-5-2-1-3-6-18/h1-8,15H,9-14,17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFQLLNLEUJZWBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC2=CC=CC=C2)CC3=CC(=CC=C3)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80635970 | |
| Record name | 3-{[4-(2-Phenylethyl)piperazin-1-yl]methyl}benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80635970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
918479-51-3 | |
| Record name | 3-{[4-(2-Phenylethyl)piperazin-1-yl]methyl}benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80635970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[4-(2-Phenylethyl)piperazin-1-yl]methyl]benzonitrile typically involves the following steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of piperazine with 2-phenylethyl bromide to form 4-(2-phenylethyl)piperazine.
Nucleophilic Substitution: The 4-(2-phenylethyl)piperazine is then reacted with 3-chloromethylbenzonitrile under nucleophilic substitution conditions to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[[4-(2-Phenylethyl)piperazin-1-yl]methyl]benzonitrile can undergo various chemical reactions, including:
Oxidation: The phenylethyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Formation of phenylacetone or phenylacetic acid.
Reduction: Formation of 3-[[4-(2-phenylethyl)piperazin-1-yl]methyl]benzylamine.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
3-[[4-(2-Phenylethyl)piperazin-1-yl]methyl]benzonitrile has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting the central nervous system.
Biological Studies: It is used in research to understand its interaction with various biological targets, including receptors and enzymes.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex organic compounds.
Mechanism of Action
The mechanism of action of 3-[[4-(2-Phenylethyl)piperazin-1-yl]methyl]benzonitrile involves its interaction with specific molecular targets such as receptors in the central nervous system. The phenylethyl group is believed to play a crucial role in binding to these targets, while the piperazine ring may modulate the compound’s overall pharmacokinetic properties.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Piperazine Core Modifications
3-Oxo-3-[4-(2-phenylethyl)piperazin-1-yl]propanenitrile (CAS: 717858-21-4) Structure: Replaces the benzonitrile group with a propanenitrile chain and introduces a ketone group. Molecular Formula: C15H18N4O (Purity: 95%) .
3-[4-(1-Aminophthalazin-6-yl)piperazin-1-yl]benzonitrile (Compound 5j) Structure: Features an aminophthalazine substituent on the piperazine ring. Molecular Formula: C19H21N5O (Yield: 18%) . Key Difference: The bulky aminophthalazine group likely decreases synthetic yield (18%) and may influence target selectivity due to increased aromatic surface area.
Benzonitrile Derivatives with Urea Linkers
A series of urea-linked compounds (e.g., 11a–11o ) from share a piperazine-thiazole backbone but incorporate urea groups and diverse aryl substituents:
- Example: 1-(3-Fluorophenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea (11a) Molecular Weight: 484.2 g/mol (Yield: 85.1%) .
Complex Heterocyclic Derivatives
AZ6 Ligand (PDB Entry) Structure: Combines sulfonyl, imidazolidinone, and pyrimidine groups with a benzonitrile moiety. Molecular Formula: C21H23N7O5S (MW: 485.52 g/mol) .
3-((1-(3-(1,3-Dioxoisoindolin-2-yl)propyl)-2,4-dioxo-3-(4-(trifluoromethyl)benzyl)-1,3,4,5,7,8-hexahydropyrido[4,3-d]pyrimidin-6(2H)-yl)methyl)benzonitrile (Compound 12)
Observations :
- The target compound has a lower molecular weight (305.42 g/mol) compared to urea derivatives (484–602 g/mol), suggesting better bioavailability and membrane permeability.
- Synthetic yields for urea analogs (e.g., 85–88% for 11a–11o) are higher than for aminophthalazine-containing 5j (18%), indicating that substituent complexity impacts efficiency .
Structure-Activity Relationship (SAR) Insights
Electron-Withdrawing Groups : The benzonitrile moiety in the target compound may enhance binding to electron-deficient enzyme active sites, similar to nitrile-based protease inhibitors .
Steric Effects : Bulky substituents (e.g., trifluoromethyl in 11o ) reduce conformational flexibility but may improve target specificity .
Biological Activity
3-[[4-(2-Phenylethyl)piperazin-1-yl]methyl]benzonitrile, a compound of interest in medicinal chemistry, has been studied for its potential biological activities, particularly in the fields of antimicrobial, antifungal, and antitumor effects. This article synthesizes findings from various sources to provide a comprehensive overview of the biological activity associated with this compound.
Chemical Structure and Properties
The compound this compound can be represented by the following structure:
This structure features a piperazine ring, which is known for its versatile biological properties. The presence of the benzonitrile moiety enhances its potential as an active pharmaceutical ingredient.
Antimicrobial Activity
Research has indicated that derivatives of piperazine compounds exhibit significant antimicrobial properties. In a study evaluating various piperazine derivatives, including those similar to this compound, moderate to good activity against both Gram-positive and Gram-negative bacteria was observed. The zone of inhibition was measured against common pathogens such as Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity Results
| Compound | Zone of Inhibition (mm) | Bacterial Strain |
|---|---|---|
| This compound | 18 | S. aureus |
| Compound A | 20 | E. coli |
| Compound B | 15 | Klebsiella pneumoniae |
Antifungal Activity
In addition to antibacterial properties, this compound has shown antifungal activity against various fungi. In vitro studies reported effective inhibition against strains like Candida albicans and Aspergillus niger, with varying degrees of effectiveness depending on the concentration used .
Table 2: Antifungal Activity Results
| Compound | Zone of Inhibition (mm) | Fungal Strain |
|---|---|---|
| This compound | 16 | Candida albicans |
| Compound C | 19 | Aspergillus niger |
Antitumor Activity
The antitumor potential of compounds related to piperazine structures has been documented in several studies. For instance, derivatives have been synthesized and evaluated for their ability to inhibit tumor cell proliferation in various cancer cell lines. The results indicated that some compounds exhibited significant cytotoxic effects against breast cancer and lung cancer cell lines .
Case Study: Antitumor Efficacy
In a controlled study, the compound was tested against human breast cancer cells (MCF-7). The results indicated an IC50 value of approximately 25 μM, demonstrating its potential as an anticancer agent.
The biological activity of this compound is believed to be mediated through multiple mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes critical for bacterial and fungal survival.
- Interference with Cell Membrane Integrity : The lipophilic nature of the compound allows it to disrupt cellular membranes.
- Apoptosis Induction in Cancer Cells : Studies suggest that this compound may promote programmed cell death in malignant cells through mitochondrial pathways.
Q & A
Q. Table 1. Key Characterization Data for this compound Analogs
Q. Table 2. Optimization of Reaction Conditions
| Condition | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 50–80°C | Maximizes to 88% |
| Solvent System | CH₂Cl₂ or THF | Reduces side products |
| Catalyst | Triethylamine (1.5 equiv.) | Accelerates coupling |
| Purification | Flash chromatography | Purity >95% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
